

Application Notes & Protocols: Delivery Systems for Amphotericin B

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest						
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Audience: Researchers, scientists, and drug development professionals.

Introduction: Amphotericin B (AmB) is a broad-spectrum polyene antifungal agent, highly effective against a range of systemic fungal infections.[1] However, its clinical application is often limited by poor aqueous solubility and significant dose-dependent toxicities, particularly nephrotoxicity.[2] These limitations arise from AmB's mechanism of action, which involves binding to ergosterol in fungal cell membranes, creating pores that lead to cell death.[1][3][4] Unfortunately, it can also bind to cholesterol in mammalian cell membranes, causing similar damage and leading to adverse effects.[2][3][5]

To mitigate these challenges, various drug delivery systems have been developed. These systems aim to improve AmB's solubility, alter its pharmacokinetic profile, and enhance its therapeutic index by selectively targeting fungal cells or reducing exposure to healthy tissues. This document provides an overview of common delivery systems for AmB, quantitative data for comparison, and detailed protocols for their preparation and characterization.

Overview of Amphotericin B Delivery Systems

Novel drug delivery systems for antifungal agents like AmB are designed to overcome issues such as poor solubility, low bioavailability, and drug-related toxicities.[6][7][8] Nanotechnology-based carriers, including liposomes and polymeric nanoparticles, are at the forefront of these efforts.[6][7] These carriers can encapsulate the drug, protecting it from degradation and controlling its release, which can lead to reduced toxicity and improved efficacy.[6][9]



- Liposomal Formulations: Liposomes are vesicles composed of one or more lipid bilayers.[3] Liposomal AmB formulations, such as AmBisome®, have demonstrated reduced nephrotoxicity compared to conventional AmB deoxycholate.[5][10] The liposome structure is thought to alter the drug's distribution in the body, decreasing its accumulation in the kidneys. [5]
- Nanoparticle Formulations: Polymeric nanoparticles (PNPs) and solid lipid nanoparticles
 (SLNs) offer another promising avenue for AmB delivery.[6][7] These systems can be
 engineered to control particle size, surface charge, and drug release characteristics. For
 example, PLGA and PLGA-PEG nanoparticles have been shown to effectively encapsulate
 AmB with high efficiency.[11]

Data Presentation: Comparison of Delivery Systems

The following tables summarize key quantitative data for different AmB delivery systems based on published literature.

Table 1: Physicochemical Properties of Amphotericin B Formulations



Formulation Type	Carrier Composition	Particle Size (nm)	Zeta Potential (mV)	Reference
Polymeric Nanoparticles	Chitosan/Dextran Sulfate	600-800	-32	[12]
Polymeric Nanoparticles	PLGA	189.5 ± 90	Not Reported	
Polymeric Nanoparticles	PLGA-PEG	169 ± 6.9	Not Reported	[11]
Liposomes	Hydrogenated Soy Phosphatidylchol ine/Cholesterol	115-364	Not Reported	
Silver Nanoparticles	Amphotericin B (as reducing/capping agent)	~7	Not Reported	[13]

Table 2: Drug Loading and Encapsulation Efficiency



Formulation Type	Carrier Composition	Encapsulation Efficiency (%)	Drug Loading (%)	Reference
Polymeric Nanoparticles	Chitosan/Dextran Sulfate	Up to 65%	Not Reported	[12]
Magnetic Nanoparticles	Bacterial Magnetosomes with Poly-L- lysine	52.7 ± 2.1%	25.3 ± 1.9 μg per 100 μg	[14]
Polymeric Nanoparticles	PLGA	94.0 ± 1.3%	Not Reported	
Polymeric Nanoparticles	PLGA-PEG	92.8 ± 2.9%	Not Reported	[11]
Liposomes	Hydrogenated Soy Phosphatidylchol ine/Cholesterol	>85%	0.05 mg AmB/mg lipid	

Signaling Pathways and Experimental Workflows Mechanism of Action of Amphotericin B

Amphotericin B's primary mechanism of action is the disruption of the fungal cell membrane. It binds with high affinity to ergosterol, a sterol unique to fungal membranes, forming transmembrane channels.[3][4] This leads to an increase in membrane permeability, causing leakage of essential monovalent ions like K+, Na+, and H+, which ultimately results in fungal cell death.[3][4][5]



Mechanism of Action of Amphotericin B Amphotericin B Binds to Ergosterol (Fungal Cell Membrane) AmB-Ergosterol Complex Induces Transmembrane Pore Formation Causes Ion Leakage (K+, Na+, H+) Leads to Fungal Cell Death

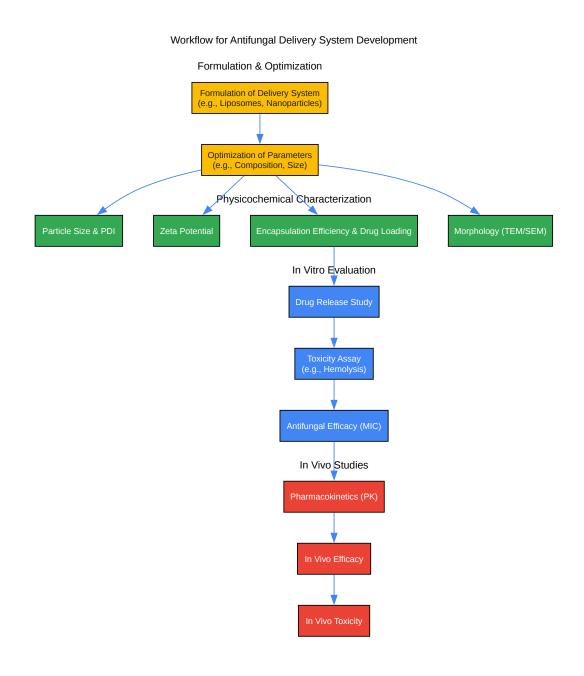
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Caption: Mechanism of Amphotericin B action on fungal cells.

Experimental Workflow for Delivery System Development



The development and evaluation of a novel drug delivery system for an antifungal agent follows a logical progression from formulation to in vitro and in vivo testing.





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Caption: Experimental workflow for antifungal delivery system development.

Experimental Protocols

Protocol 4.1: Preparation of Liposomal Amphotericin B (Thin-Film Hydration Method)

This protocol describes a common method for preparing liposomes encapsulating AmB.

Materials:

- Hydrogenated Soy Phosphatidylcholine (HSPC)
- Cholesterol
- · Amphotericin B
- Chloroform/Methanol solvent mixture (e.g., 2:1 v/v)
- Phosphate Buffered Saline (PBS), pH 7.4
- Rotary evaporator
- Bath sonicator or probe sonicator
- Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

- Lipid Film Formation:
 - Dissolve HSPC, cholesterol, and AmB in the chloroform/methanol mixture in a round-bottom flask.[15] The molar ratio of lipids can be varied, for example, 7:2
 HSPC:cholesterol.[15]
 - Attach the flask to a rotary evaporator.



- Rotate the flask in a water bath (e.g., 60-65°C) under reduced pressure to evaporate the organic solvents.
- Continue evaporation until a thin, dry lipid film is formed on the inner wall of the flask.[16]
- Hydration:
 - Hydrate the lipid film by adding pre-warmed (65°C) PBS buffer to the flask.[16]
 - Agitate the flask gently to allow the lipid film to swell and form multilamellar vesicles (MLVs).[16]
- Size Reduction (Sonication & Extrusion):
 - To reduce the size and lamellarity of the vesicles, sonicate the MLV suspension using a bath or probe sonicator.
 - For a more uniform size distribution, subject the liposome suspension to extrusion. Pass the suspension multiple times (e.g., 10-15 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a heated extruder.
- Purification:
 - To remove unencapsulated AmB, the liposome suspension can be purified by dialysis or size exclusion chromatography.

Protocol 4.2: Determination of Encapsulation Efficiency

This protocol outlines the steps to quantify the amount of AmB successfully encapsulated within the delivery system.

Materials:

- AmB-loaded formulation
- Appropriate solvent to dissolve the formulation and release the drug (e.g., methanol)
- Centrifugal filter units (e.g., Amicon® Ultra)



- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- C18 column

Procedure:

- Separation of Free Drug:
 - Take a known volume of the AmB-loaded formulation.
 - Separate the unencapsulated (free) AmB from the encapsulated drug. This can be done
 by centrifuging the sample using a centrifugal filter unit. The filtrate will contain the free
 drug.
- Quantification of Total Drug:
 - Take an equal volume of the original (un-centrifuged) formulation.
 - Disrupt the carriers to release the encapsulated drug. For liposomes or polymeric nanoparticles, this can be achieved by adding a solvent like methanol.[16]
- HPLC Analysis:
 - Quantify the concentration of AmB in both the "free drug" sample and the "total drug" sample using a validated HPLC method.[15][16]
 - A typical mobile phase could be a mixture of acetonitrile and water, with detection at approximately 405 nm.[17]
- Calculation:
 - Calculate the Encapsulation Efficiency (EE) using the following formula:
 - EE (%) = [(Total Drug Free Drug) / Total Drug] x 100

Protocol 4.3: In Vitro Drug Release Study

This protocol describes how to assess the release profile of AmB from the delivery system over time.



Materials:

- AmB-loaded formulation
- Release medium (e.g., PBS with a solubilizing agent like γ-cyclodextrin to maintain sink conditions).[18][19][20]
- Dialysis tubing or a USP 4 flow-through cell apparatus.[18][19]
- Shaking incubator or water bath
- HPLC system

Procedure:

- Setup:
 - Place a known amount of the AmB formulation into a dialysis bag with a specific molecular weight cut-off (MWCO).
 - Submerge the dialysis bag in a known volume of the release medium.
 - Place the entire setup in a shaking water bath at 37°C to simulate physiological temperature.
- Sampling:
 - At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium.[16]
 - Replace the withdrawn volume with an equal amount of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.[16]
- Analysis:
 - Quantify the concentration of AmB in the collected samples using HPLC.
- Data Analysis:



- Calculate the cumulative percentage of drug released at each time point.
- Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Protocol 4.4: Hemolysis Assay for Biocompatibility

This assay is used to evaluate the biocompatibility of the delivery system by measuring its potential to damage red blood cells (RBCs).[21]

Materials:

- Freshly collected whole blood (e.g., human or rat) with an anticoagulant (e.g., EDTA).[21]
- Phosphate Buffered Saline (PBS)
- Test formulation at various concentrations
- Positive control: Triton X-100 (1% v/v) or distilled water (causes 100% hemolysis).[22][23]
- Negative control: PBS (causes 0% hemolysis)
- Centrifuge
- UV-Vis spectrophotometer or plate reader

Procedure:

- RBC Preparation:
 - Centrifuge the whole blood to separate the RBCs from the plasma.
 - Wash the RBC pellet several times with PBS until the supernatant is clear.
 - Resuspend the washed RBCs in PBS to prepare a diluted RBC suspension (e.g., 2% v/v).
- Incubation:
 - In separate microcentrifuge tubes, add the RBC suspension to:



- Different concentrations of the test formulation.
- The positive control.
- The negative control.
- Incubate all samples at 37°C for a specified time (e.g., 1-2 hours).[23]
- Measurement:
 - After incubation, centrifuge the tubes to pellet the intact RBCs.[24]
 - Carefully collect the supernatant, which contains hemoglobin released from lysed cells.
 [24]
 - Measure the absorbance of the supernatant at a wavelength of 541 nm using a spectrophotometer.[23] Higher absorbance indicates greater hemolysis.
- Calculation:
 - Calculate the percentage of hemolysis for each sample using the following formula:
 - Hemolysis (%) = [(Abs sample Abs negative) / (Abs positive Abs negative)] x 100

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 To cite this document: BenchChem. [Application Notes & Protocols: Delivery Systems for Amphotericin B]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12416086#antifungal-agent-26-delivery-systems]

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